molecular formula C21H20N4O4S B2505834 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one CAS No. 946352-34-7

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one

Cat. No. B2505834
CAS RN: 946352-34-7
M. Wt: 424.48
InChI Key: LGYIVJGCGYZMQJ-UHFFFAOYSA-N
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Description

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized for potential antimicrobial applications. Desai et al. (2007) reported the synthesis of new quinazolines screened for antibacterial and antifungal activities against various pathogens, indicating the compound's utility in developing new antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). Additionally, Khaligh (2014) utilized a halogen-free, reusable Bronsted acidic ionic liquid catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the compound's role in green chemistry and clean synthesis processes Khaligh, N. G. (2014).

Biological Activities

  • Antimicrobial Activity : Research by Ahmed et al. (2007) focused on synthesizing quinazolin-4-one containing oxadiazolin-5-thione moieties, evaluated for their antibacterial activity, particularly noting morpholino derivatives' encouraging results Ahmed, A. H., Abd-Alla, M., & El-zohry, M. (2007).
  • Antitumor and Cytotoxic Activities : Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, demonstrating significant potency compared to the positive control, offering insights into the compound's potential for cancer therapy Al-Suwaidan, I. A., et al. (2016).

Molecular Docking Studies

Siddiqui et al. (2014) conducted molecular docking and cytotoxicity studies on synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, identifying compounds with tremendous antibacterial activity and moderate anti-enzymatic potential, showcasing the compounds' multifaceted pharmaceutical applications Siddiqui, S. Z., et al. (2014).

properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-4-25-20(26)16-7-5-6-8-17(16)22-21(25)30-12-18-23-19(24-29-18)13-9-14(27-2)11-15(10-13)28-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYIVJGCGYZMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one

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